![molecular formula C11H26OSi B105908 Silane, [(2-ethylhexyl)oxy]trimethyl- CAS No. 18023-53-5](/img/structure/B105908.png)
Silane, [(2-ethylhexyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(2-ethylhexyl)oxy]trimethyl-, also known as octyltriethoxysilane, is a chemical compound with the molecular formula C14H32O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is widely used in various scientific research applications due to its unique properties, including its ability to modify surfaces, enhance adhesion, and improve wetting properties.
Wirkmechanismus
The mechanism of action of silane, [(2-ethylhexyl)oxy]trimethyl-, is based on its ability to form covalent bonds with the surface of materials. This interaction leads to the formation of a stable bond between the silane molecule and the material surface, which enhances the adhesion and wetting properties of the material. This mechanism has been extensively studied and is well understood by the scientific community.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, [(2-ethylhexyl)oxy]trimethyl-. However, studies have shown that exposure to high concentrations of this compound can cause irritation to the skin, eyes, and respiratory system. Therefore, it is essential to handle this compound with care and follow all safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using silane, [(2-ethylhexyl)oxy]trimethyl-, in lab experiments is its ability to modify the surface of materials without significantly altering their properties. This makes it an ideal compound for use in a wide range of applications, including coatings, adhesives, and composites. However, one of the limitations of using this compound is its potential toxicity and the need to handle it with care.
Zukünftige Richtungen
There are several future directions for the use of silane, [(2-ethylhexyl)oxy]trimethyl-, in scientific research. One area of interest is the development of new surface modification techniques that use this compound to improve the performance of materials in various applications. Another area of interest is the use of this compound in the development of advanced nanomaterials, such as nanoparticles and nanocomposites. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, [(2-ethylhexyl)oxy]trimethyl-, is a versatile compound that has a wide range of applications in scientific research. Its ability to modify the surface of materials and improve their adhesion and wetting properties has made it an essential component in the development of advanced materials. While there are limitations to its use, the potential for future applications in areas such as nanotechnology and biomedical research makes it an exciting area of study for the scientific community.
Synthesemethoden
The synthesis of silane, [(2-ethylhexyl)oxy]trimethyl-, is typically achieved through the reaction of 2-ethylhexanol with trimethylchlorosilane. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, [(2-ethylhexyl)oxy]trimethyl-, has a wide range of applications in scientific research. One of the primary uses of this compound is as a surface modifier. It can be used to modify the surface of various materials such as glass, metal, and polymers to improve their adhesion and wetting properties. This makes it an essential component in the development of advanced materials such as coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
18023-53-5 |
|---|---|
Produktname |
Silane, [(2-ethylhexyl)oxy]trimethyl- |
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
2-ethylhexoxy(trimethyl)silane |
InChI |
InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](C)(C)C |
Kanonische SMILES |
CCCCC(CC)CO[Si](C)(C)C |
Synonyme |
(2-Ethylhexyloxy)trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



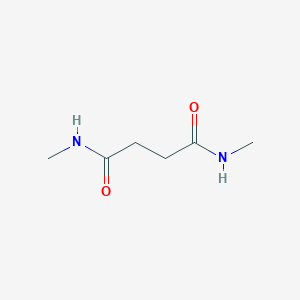

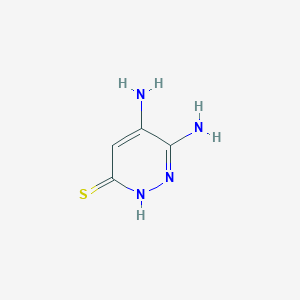
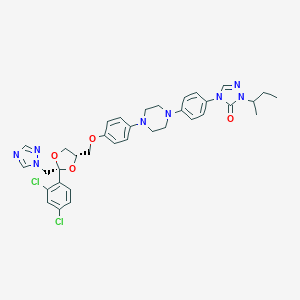
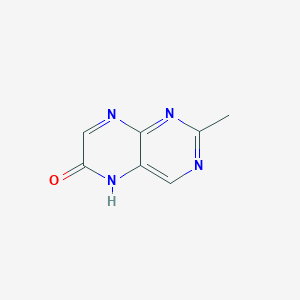
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


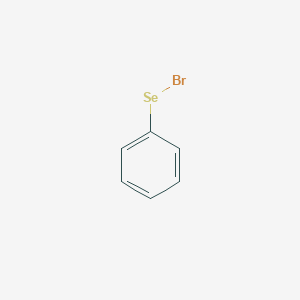

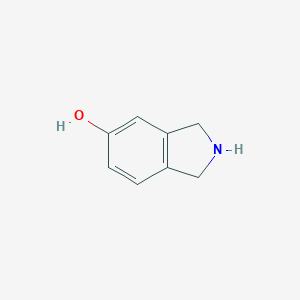
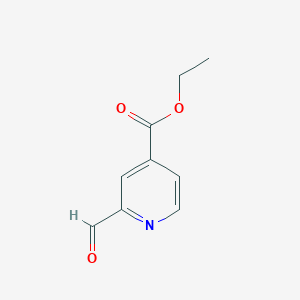
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)